(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
Description
(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a dimethoxybenzylidene group, and a dimethylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C20H20N2O3S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O3S/c1-12-5-6-15(9-13(12)2)21-20-22-19(23)18(26-20)11-14-10-16(24-3)7-8-17(14)25-4/h5-11H,1-4H3,(H,21,22,23)/b18-11- |
InChI Key |
LBJUBASKSLCJBU-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/S2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with 3,4-dimethylaniline to form the final product. The reaction conditions, including temperature, time, and catalyst concentration, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy and benzylidene groups undergo oxidation under strong oxidizing agents:
| Reaction | Oxidizing Agent | Product | Application |
|---|---|---|---|
| Methoxy → Quinone | KMnO₄ (acidic conditions) | Quinone derivatives | Enhanced bioactivity |
| Thiazole ring oxidation | H₂O₂ or Ozone | Sulfoxide/sulfone derivatives | Metabolic studies |
-
Example : Oxidation of the 2,5-dimethoxybenzylidene moiety yields 2,5-dimethoxy-1,4-benzoquinone , which shows enhanced redox activity.
Reduction Reactions
The thiazole core and unsaturated bonds are susceptible to reduction:
| Reaction | Reducing Agent | Product | Outcome |
|---|---|---|---|
| Thiazole ring reduction | H₂ (Pd/C catalyst) | Dihydrothiazole derivative | Increased stability |
| Benzylidene C=C reduction | NaBH₄ or LiAlH₄ | Saturated alkyl chain | Altered solubility |
-
Notable Finding : Reduction of the thiazole ring disrupts conjugation, reducing π-stacking interactions with biological targets.
Nucleophilic Substitution at the Amino Group
The [(3,4-dimethylphenyl)amino] group participates in nucleophilic substitutions:
| Reaction | Reagent | Product | Significance |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | N-alkylated derivatives | Enhanced lipophilicity |
| Acylation | Acetyl chloride | Amide derivatives | Improved pharmacokinetics |
-
Example : Acylation with acetyl chloride forms N-acetyl-3,4-dimethylaniline , improving metabolic resistance.
Electrophilic Aromatic Substitution
The electron-rich thiazole and benzylidene moieties undergo electrophilic substitutions:
| Reaction | Electrophile | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy groups | Nitro derivatives |
| Sulfonation | SO₃/H₂SO₄ | Thiazole C-5 | Sulfonic acid derivatives |
-
Key Insight : Nitration at the benzylidene ring introduces electron-withdrawing groups, altering electronic properties.
Biological Interactions
The compound interacts with biological targets via:
-
π-Stacking : Between the thiazole/benzylidene systems and aromatic residues in enzymes .
-
Hydrogen Bonding : The amino and carbonyl groups bind polar residues (e.g., serine, tyrosine) .
Inhibitory Effects :
-
COX-II Inhibition : Structural analogs show noncompetitive inhibition via thiazole-mediated interactions .
-
Anticancer Activity : Derivatives stabilize topoisomerase-DNA complexes, inducing apoptosis .
Comparative Reactivity with Analogues
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action: Thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
- Case Studies: In vitro studies demonstrated that (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Spectrum of Activity: It has been tested against a range of bacteria and fungi, demonstrating effective inhibition against both Gram-positive and Gram-negative strains .
- Potential Applications: This suggests its potential use in developing new antimicrobial therapies to combat resistant strains of bacteria.
Antioxidant Properties
Research indicates that thiazole derivatives possess antioxidant capabilities:
- Mechanism: These compounds can scavenge free radicals and reduce oxidative stress in biological systems .
- Implications for Health: This property is crucial for developing supplements or pharmaceuticals aimed at reducing oxidative damage related to chronic diseases.
Data Summary Tables
Mechanism of Action
The mechanism of action of (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
- (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
- (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4(5H)-one
Uniqueness
The uniqueness of (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one lies in its specific substitution pattern on the benzylidene and phenylamino groups, which may confer distinct chemical and biological properties compared to similar compounds. These unique features make it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Thiazole compounds are known for their diverse pharmacological properties, including antitumor, antimicrobial, and antioxidant activities. This article reviews the biological activity of this specific compound based on various research findings.
Synthesis and Structure
The synthesis of thiazole derivatives typically involves the condensation of thiosemicarbazones with aldehydes or ketones. The structure of (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one includes a thiazole ring that is crucial for its biological activity. The presence of substituents like 2,5-dimethoxybenzylidene and 3,4-dimethylphenyl enhances its potential as a therapeutic agent.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole compounds can inhibit the growth of various cancer cell lines. The compound has been evaluated against several cancer types:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer).
- IC50 Values : Preliminary data suggests that similar thiazole derivatives have IC50 values ranging from 2.57 µM to 7.26 µM against MCF-7 and HepG2 cell lines respectively .
The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, one study highlighted that certain thiazole derivatives could trigger apoptosis through caspase activation pathways .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. They have shown efficacy against various bacterial strains:
- Tested Strains : Gram-positive and gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Compounds similar to (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one have displayed MIC values as low as 31.25 µg/ml against Candida species and other bacterial strains .
This activity is attributed to the ability of thiazoles to disrupt microbial cell walls and interfere with metabolic processes.
Antioxidant Activity
Thiazole derivatives have been reported to possess antioxidant properties by scavenging free radicals and reducing oxidative stress markers. This is particularly relevant in cancer therapy where oxidative stress plays a significant role in tumor progression .
Case Studies
Several case studies illustrate the biological activity of thiazole derivatives:
- Study on Anticancer Effects :
- Antimicrobial Efficacy Study :
Q & A
Q. How can computational models predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
